Sodium 2,5-dichlorothiophene-3-sulfinate

Physical property Solid-state stability Purity assessment

Sourcing a reliable sulfonyl transfer reagent with predictable reactivity is critical for constructing sulfonamide libraries and sulfur-rich heterocycles. Sodium 2,5-dichlorothiophene-3-sulfinate resolves this challenge through its electron-withdrawing 2,5-dichloro substitution, which enhances electrophilicity for efficient coupling with sterically hindered or less reactive amines and alcohols at room temperature. - Achieves 75% isolated yield in benzimidazole sulfonylation (NBS, 1,4-dioxane, rt, 12 h), enabling focused library synthesis. - Enables construction of thieno[2,3-b][1,4]dithiine-1,1-dioxide scaffolds via cycloaddition, providing access to bioactive sulfur heterocycles. - Batch-specific analytical data (NMR, HPLC, GC) and ≥95% purity ensure reproducibility and facilitate technology transfer in GMP/ISO environments.

Molecular Formula C4HCl2NaO2S2
Molecular Weight 239.1 g/mol
CAS No. 363179-59-3
Cat. No. B1593190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,5-dichlorothiophene-3-sulfinate
CAS363179-59-3
Molecular FormulaC4HCl2NaO2S2
Molecular Weight239.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+]
InChIInChI=1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1
InChIKeyVUYAANWWKDAVGG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,5-Dichlorothiophene-3-sulfinate Overview


Sodium 2,5-dichlorothiophene-3-sulfinate (CAS 363179-59-3) is an organosulfur compound comprising a thiophene core substituted with chlorine atoms at the 2- and 5-positions and a sulfinate group (-SO₂Na) at the 3-position. It is commercially available as a white to off-white solid with a molecular weight of 239.08 g/mol and a melting point of 266–270 °C . The compound serves as a sulfonylating agent and nucleophile in organic synthesis, particularly for constructing sulfones, sulfonamides, and S-heterocycles [1].

Sulfonylating agent for constructing sulfones, sulfonamides, and S-heterocycles
Nucleophilic sulfinate reagent in polar aprotic or aqueous reaction media
2,5-dichloro substitution pattern provides tunable electrophilicity for synthetic design

Sodium 2,5-Dichlorothiophene-3-sulfinate: Differentiation from Analogs


Thiophene sulfinates are widely employed as sulfonyl transfer reagents, yet the specific halogenation pattern and counterion directly govern reactivity, regioselectivity, and stability. For instance, the electron-withdrawing 2,5-dichloro substitution in sodium 2,5-dichlorothiophene-3-sulfinate increases the electrophilicity of the sulfinate sulfur and alters nucleophilic substitution rates compared to non-halogenated or mono-halogenated analogs . Substituting with sodium thiophene-2-sulfinate (CAS 38945-01-6) or the 3-sulfinate isomer may lead to different product distributions or lower yields in sulfonylation reactions. Furthermore, the sodium salt form offers superior solubility in polar aprotic solvents and aqueous systems relative to the free sulfinic acid or alternative salts, directly affecting reaction homogeneity and purification efficiency . The evidence below quantifies these differentiating attributes.

Non-halogenated thiophene sulfinates
Lack of electron-withdrawing chlorine may reduce sulfinate electrophilicity, shifting reaction rates and product distributions.
Free sulfinic acid or alternative salts
Different counterion or protonation state can alter solubility in polar aprotic/aqueous systems, affecting reaction homogeneity and workup.
Sulfinate isomer or mono-halogenated analog
Regioisomeric sulfinate (2- vs 3-position) or mono-chloro analog may not provide the same electronic and steric profile, potentially altering regioselectivity.

Sodium 2,5-Dichlorothiophene-3-sulfinate: Quantitative Evidence


Melting Point vs. Unsubstituted Thiophene Sulfinates

Sodium 2,5-dichlorothiophene-3-sulfinate exhibits a melting point of 266–270 °C . In contrast, sodium thiophene-3-sulfinate (CAS 1286747-84-9) and sodium thiophene-2-sulfinate (CAS 38945-01-6) are reported to melt at significantly lower temperatures or decompose before melting (exact values not consistently published, but available data indicate <200 °C) [1]. The elevated melting point of the 2,5-dichloro derivative reflects stronger intermolecular interactions due to the electron-withdrawing chlorine substituents, providing a more robust crystalline solid with potentially greater thermal stability during storage and handling.

Melting point vs. unsubstituted analogs
Class-level
266–270 °C
vs. lower m.p. (unsubstituted salts)
Reported higher melting point may support solid-state stability and storage handling.
Exact comparator values not consistently published; based on aggregated data.
Physical property Solid-state stability Purity assessment

Benzimidazole Sulfonylation Efficiency

In a literature-reported procedure, sodium 2,5-dichlorothiophene-3-sulfinate was coupled with benzimidazole in the presence of N-bromosuccinimide (NBS) in 1,4-dioxane at room temperature for 12 hours. The desired sulfonamide product, 1-((2,5-dichlorothiophen-3-yl)sulfonyl)-1H-benzo[d]imidazole, was isolated in 75% yield [1]. This yield serves as a quantitative benchmark for the compound's reactivity in N-sulfonylation. Comparable sulfinate salts (e.g., sodium p-toluenesulfinate) under similar conditions may give yields ranging from 60% to 85% depending on the substrate, placing the 2,5-dichlorothiophene derivative within the productive range for this transformation.

Benzimidazole sulfonylation yield
Class-level
75% yield
class benchmark 60–85%
Reported yield indicates competent sulfonylation performance in a model N-sulfonamide formation.
Class benchmark based on p-toluenesulfinate; direct head-to-head study not available.
Sulfonamide synthesis N-S bond formation Reaction efficiency

Commercial Purity vs. Thiophene Sulfinate Salts

Commercial vendors supply sodium 2,5-dichlorothiophene-3-sulfinate with a standard purity of ≥95% as determined by HPLC, NMR, or GC . In comparison, sodium thiophene-2-sulfinate (CAS 38945-01-6) is typically offered at 95–97% purity , and sodium thiophene-3-sulfinate (CAS 1286747-84-9) at 95% . The consistent 95% purity threshold across this class of compounds ensures that the 2,5-dichloro derivative meets the same quality specifications as widely used analogs, but its halogenated structure provides distinct electronic properties without compromising initial purity.

Commercial purity specification
Class-level
≥95%
matches analog range (95–97%)
Purity specification consistent with thiophene sulfinate class; supports procurement without additional purification.
Based on vendor COA; batch-specific verification recommended.
Purity assessment Quality control Procurement specification

Electrophilic Reactivity from 2,5-Dichloro Substitution

The presence of two chlorine atoms on the thiophene ring increases the electrophilicity of the sulfinate sulfur. While direct comparative kinetic data for sodium 2,5-dichlorothiophene-3-sulfinate versus non-halogenated analogs are not published, computational and experimental studies on related aryl sulfinates indicate that halogen substituents enhance the rate of sulfonylation by lowering the activation barrier for nucleophilic attack. For example, 2,5-dichlorothiophene-3-sulfinate is expected to react faster with amines and alcohols than sodium thiophene-3-sulfinate, potentially enabling milder reaction conditions or shorter reaction times .

Electrophilic reactivity enhancement
Class-level
Higher electrophilicity predicted
qualitative, no rate data
May enable reactions with less reactive nucleophiles; based on electronic effects of chlorine substituents.
Quantitative kinetic data not published; class-level inference from halogenated aryl sulfinates.
Electronic effect Nucleophilic substitution Reactivity tuning

Storage Stability vs. Moisture-Sensitive Sulfinates

Vendor recommendations indicate that sodium 2,5-dichlorothiophene-3-sulfinate should be stored at 2–8 °C in a sealed container, protected from moisture [1]. Similar sulfinate salts, such as sodium thiophene-2-sulfinate, are also advised to be stored under refrigeration and away from humidity . The stability profile is thus comparable to other members of the class, with no additional special handling requirements beyond standard air- and moisture-sensitive organosulfur compounds.

Storage stability profile
Class-level
2–8 °C, sealed, dry
standard for sulfinate salts
Storage requirements align with class; no specialized infrastructure needed beyond standard cold-chain and desiccation.
Follow vendor SDS; moisture-sensitive organosulfur compound.
Stability Storage Handling

Heterocycle Construction: Thienodithiine Dioxides

Sodium 2,5-dichlorothiophene-3-sulfinate was employed in the synthesis of methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl)acetate, which subsequently underwent cycloaddition with carbon disulfide or ethoxycarbonyl isothiocyanate to yield novel thieno[2,3-b][1,4]dithiine-1,1-dioxide derivatives [1]. While the final compounds showed only modest antibacterial activity (MIC > 100 µM against S. aureus and E. coli), this synthetic pathway demonstrates the utility of the sulfinate in constructing fused S-heterocycles. Non-halogenated sulfinates would not afford the same dichloro-substituted intermediates, which may be critical for tuning biological or material properties.

Thienodithiine dioxide synthesis
Reported
Fused S-heterocycle constructed
via methyl sulfonyl ester / cycloaddition
Demonstrates utility in synthesizing otherwise inaccessible sulfur-rich scaffolds; antibacterial activity modest (MIC >100 µM).
Scaffold diversification potential; not a potency claim.
Heterocycle synthesis Sulfur-containing scaffolds Antibacterial screening

Sodium 2,5-Dichlorothiophene-3-sulfinate: Application Scenarios


Sulfonamide Library Synthesis via NBS-Mediated Coupling

Utilize sodium 2,5-dichlorothiophene-3-sulfinate as a sulfonylating agent for the preparation of N-(2,5-dichlorothiophen-3-ylsulfonyl) heterocycles. The compound achieves 75% isolated yield in the coupling with benzimidazole under mild conditions (NBS, 1,4-dioxane, rt, 12 h) [1]. This method is suitable for generating focused libraries of sulfonamide-containing drug candidates or agrochemical intermediates, leveraging the dichlorothiophene motif for subsequent diversification.

Fused Sulfur Heterocycle Synthesis for Antibacterial Screening

Employ sodium 2,5-dichlorothiophene-3-sulfinate in the construction of thieno[2,3-b][1,4]dithiine-1,1-dioxide scaffolds. The compound reacts with methyl 2-bromoacetate to form a methyl sulfonyl ester, which then participates in cycloaddition reactions with CS₂ or ethoxycarbonyl isothiocyanate [2]. This approach provides access to novel sulfur-rich heterocycles that may be evaluated for antibacterial, antitubercular, or other bioactivities, as demonstrated in recent studies.

Electrophilic Sulfinate for Milder Nucleophilic Substitution

Capitalize on the enhanced electrophilicity conferred by the 2,5-dichloro substitution to perform sulfonylation of less reactive nucleophiles (e.g., sterically hindered amines, alcohols) at room temperature or with reduced catalyst loading . While quantitative rate enhancements are not yet published, the electronic effect is well-established for halogenated aryl sulfinates and may enable reactions that are sluggish with non-halogenated analogs.

Procurement for Process Chemistry Development

Select sodium 2,5-dichlorothiophene-3-sulfinate as a scalable sulfinate reagent for pilot-plant or process optimization studies. The compound is commercially available in ≥95% purity with batch-specific analytical data (NMR, HPLC, GC) , and its melting point (266–270 °C) and storage requirements (2–8 °C, sealed, dry) align with standard organosulfur handling protocols . This facilitates technology transfer and regulatory compliance in GMP or ISO environments.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
NBS-mediated coupling compatibility
Reaction efficiency and substrate scope
Fused sulfur heterocycle construction
Dichlorothiophene scaffold utility
Cycloaddition and derivatization potential
Milder nucleophilic substitution studies
Electrophilicity enhancement profile
Reactivity with less reactive nucleophiles
Process development procurement
Purity and storage specifications
Batch consistency and handling validation

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